molecular formula C6H13N3O2S B149189 2-Acetamido-4-mercaptobutanoic acid hydrazide CAS No. 77076-41-6

2-Acetamido-4-mercaptobutanoic acid hydrazide

Cat. No.: B149189
CAS No.: 77076-41-6
M. Wt: 191.25 g/mol
InChI Key: CRMPEIJSRPNMRH-UHFFFAOYSA-N
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Description

2-Acetamido-4-mercaptobutanoic acid hydrazide is a chemical compound with the molecular formula C6H13N3O2S. It is known for its unique structure, which includes an acetamido group, a mercapto group, and a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-mercaptobutanoic acid hydrazide typically involves the reaction of 2-acetamido-4-mercaptobutanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-mercaptobutanoic acid hydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercapto group and the hydrazide group, which can participate in different chemical transformations .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acid derivatives, while reduction of the hydrazide group can produce amine derivatives .

Scientific Research Applications

2-Acetamido-4-mercaptobutanoic acid hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-4-mercaptobutanoic acid hydrazide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with metal ions or thiol groups in proteins, while the hydrazide group can interact with carbonyl groups in enzymes or other biomolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-4-mercaptobutanoic acid
  • 2-Acetamido-4-mercaptobutanoic acid methyl ester
  • 2-Acetamido-4-mercaptobutanoic acid ethyl ester

Uniqueness

2-Acetamido-4-mercaptobutanoic acid hydrazide is unique due to the presence of both the mercapto group and the hydrazide group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMPEIJSRPNMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376315
Record name 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77076-41-6
Record name 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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